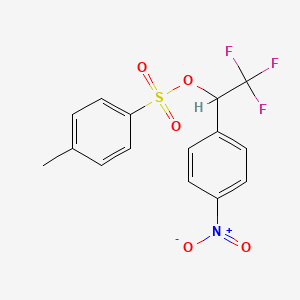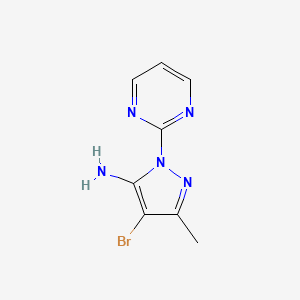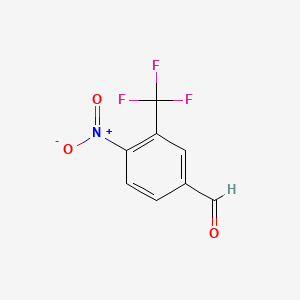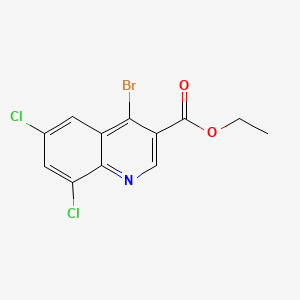
Biotin-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin, also known as vitamin B7 or vitamin H, is one of the B vitamins . It is involved in a wide range of metabolic processes, both in humans and in other organisms, primarily related to the utilization of fats, carbohydrates, and amino acids . Biotin is a coenzyme for carbohydrate, fat, and protein metabolism. It is required for cell growth and production of fatty acids . It is required for healthy maintenance of hair, skin, sweat glands, nerve tissue, and bone marrow .
Synthesis Analysis
The biotin synthetic pathway is readily divided into early and late segments . Although pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbons atoms, was long known to be a biotin precursor, its biosynthetic pathway was a mystery until the Escherichia coli pathway was discovered in 2010 . Since then, diverse bacteria encode evolutionarily distinct enzymes that replace enzymes in the E. coli pathway .Molecular Structure Analysis
The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophane ring that bears a valeric acid substituent . Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Chemical Reactions Analysis
Cysteine is unique among all protein-coding amino acids, owing to its intrinsically high nucleophilicity . The cysteinyl thiol group can be covalently modified by a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources . Measuring the response of protein cysteines to redox perturbation or electrophiles is critical for understanding the underlying mechanisms involved .Physical And Chemical Properties Analysis
The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophane ring that bears a valeric acid substituent . Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Wissenschaftliche Forschungsanwendungen
Biotin Synthesis and Applications : Biotin, also known as vitamin B7, is synthesized from L-cysteine. It plays a crucial role in the metabolism of fatty acids, sugars, and amino acids. Biotin's strong affinity with avidin and streptavidin is extensively applied in technologies like photoaffinity labeling (Seki, 2006).
Proteomics and Metabolic Labeling : A combination of 15N-metabolic labeling and a cysteine-reactive biotin affinity tag is used to isolate and quantitate cysteine-containing polypeptides from various organisms. This methodology offers an effective strategy for conducting global, quantitative proteomic measurements (Conrads et al., 2001).
Enzymology of Sulfur Activation : The thiamin and biotin biosynthetic pathways use elaborate strategies for sulfur transfer from cysteine to cofactor precursors. This involves complex enzymatic processes with radical intermediates (Begley et al., 1999).
Biotin Synthase Activity : Biotin synthase (BioB) displays significant cysteine desulfurase activity, crucial for mobilizing sulfur from free cysteine for biotin synthesis. This indicates a close link between cysteine desulfuration and biotin synthesis (Ollagnier-de-Choudens et al., 2002).
Use in Protein S-thiolation Studies : Biotin-cysteine has been used to study protein S-thiolation in renal oxidative stress and cardiac ischemia-reperfusion. It helps identify proteins that may undergo functional regulation through S-thiolation during such stress events (Eaton et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Recent technical advances in chemical tools and redox proteomic strategies have greatly improved selectivity, in vivo applicability, and quantification of the cysteine redoxome . Despite this substantial progress, still many challenges remain . Future research directions include investigating CRPs as signaling workhorses, research tools, their application in novel antibiotic discovery, and in understanding of intracellular pathogenesis .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid;(2R)-2-amino-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.C3H7NO2S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;4-2(1-7)3(5)6/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2,7H,1,4H2,(H,5,6)/t6-,7-,9-;2-/m00/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCQPPUOAYPVRE-PPINCWRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.C(C(C(=O)O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)O)NC(=O)N2.C([C@@H](C(=O)O)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




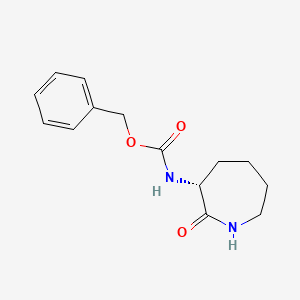
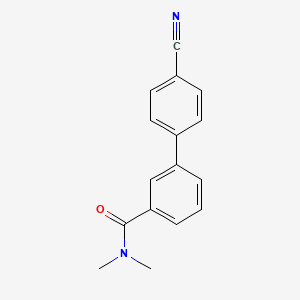
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)

